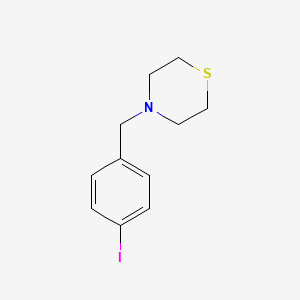

4-(4-Iodobenzyl)thiomorpholine

Description

4-(4-Iodobenzyl)thiomorpholine (CAS: 432496-77-0) is a thiomorpholine derivative featuring a six-membered ring containing one sulfur and one nitrogen atom. The nitrogen is substituted with a 4-iodobenzyl group, introducing a heavy iodine atom at the para position of the benzene ring. This compound has been discontinued commercially , but its structural and electronic properties are of interest in medicinal chemistry. The iodine atom’s high polarizability and steric bulk may influence lipophilicity, metabolic stability, and intermolecular interactions, making it a candidate for radiopharmaceuticals or targeted therapies.

Properties

IUPAC Name |

4-[(4-iodophenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14INS/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QISCCKFLSHMFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14INS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Iodobenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 4-iodobenzyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the substitution reaction, resulting in the formation of 4-(4-Iodobenzyl)thiomorpholine .

Industrial Production Methods

While specific industrial production methods for 4-(4-Iodobenzyl)thiomorpholine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Iodobenzyl)thiomorpholine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the 4-iodobenzyl group can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiomorpholine ring can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or nitrile derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(4-Iodobenzyl)thiomorpholine has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Iodobenzyl)thiomorpholine depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound may interact with specific molecular targets, although detailed studies on its biological mechanism are limited .

Comparison with Similar Compounds

Comparison with Similar Thiomorpholine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Features of Thiomorpholine Derivatives

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Properties

*Estimated based on substituent effects.

Crystallographic and Intermolecular Interactions

- 4-(4-Nitrophenyl)thiomorpholine : Forms centrosymmetric dimers via C–H···O hydrogen bonds and face-to-face π-stacking (3.29 Å separation). The sulfur atom causes quasi-axial positioning of the nitrophenyl group, unlike the equatorial positioning in morpholine analogues .

- Morpholine Analogues : Oxygen’s higher electronegativity leads to stronger hydrogen bonds but lower lipophilicity. For example, 4-(4-nitrophenyl)morpholine adopts an equatorial conformation, enabling different packing motifs .

- 4-(4-Iodobenzyl)thiomorpholine : The bulky iodine likely disrupts close packing, reducing crystalline density compared to smaller halogenated derivatives.

Biological Activity

4-(4-Iodobenzyl)thiomorpholine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

4-(4-Iodobenzyl)thiomorpholine features a thiomorpholine ring substituted with a 4-iodobenzyl group. Its structural formula can be represented as follows:

This unique structure contributes to its diverse biological properties.

The biological activity of 4-(4-Iodobenzyl)thiomorpholine is primarily attributed to its interaction with various molecular targets within biological systems. The compound is thought to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : The compound can interact with receptors, influencing signal transduction pathways.

- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines.

Antimicrobial Properties

Research indicates that 4-(4-Iodobenzyl)thiomorpholine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest potential applications in treating bacterial infections.

Anticancer Activity

Recent investigations have explored the anticancer properties of 4-(4-Iodobenzyl)thiomorpholine. Notably, it has shown cytotoxic effects on several cancer cell lines:

- HeLa Cells : IC50 value of 25 µM after 48 hours of exposure.

- MCF-7 Cells : IC50 value of 30 µM after 48 hours of exposure.

These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of 4-(4-Iodobenzyl)thiomorpholine:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry reported that the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted its potential as a scaffold for developing new antibiotics .

- Anticancer Evaluation : A research article in Cancer Letters investigated the effects of 4-(4-Iodobenzyl)thiomorpholine on breast cancer cell lines, revealing that it induced apoptosis via the mitochondrial pathway. The study concluded that this compound could be further explored for therapeutic applications in oncology .

- Mechanistic Insights : Another study utilized molecular docking simulations to elucidate the binding interactions between 4-(4-Iodobenzyl)thiomorpholine and target proteins involved in cancer progression. The results indicated favorable binding affinities, supporting its potential as a drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.